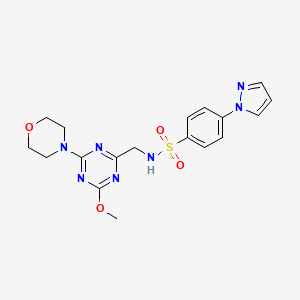
2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-amine hydrochloride is a useful research compound. Its molecular formula is C9H20ClNO and its molecular weight is 193.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticoccidial Activity
- Georgiadis (1976) conducted research on compounds related to 2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-amine hydrochloride, finding that certain derivatives exhibited significant antimicrobial and anticoccidial activities, particularly when administered to chickens for protection against Eimeria tenella (Georgiadis, 1976).
Synthesis of Polyketide Spiroketals
- Meilert et al. (2004) explored the asymmetric synthesis of C15 polyketide spiroketals, using derivatives of this compound. This research contributed to advancements in stereo- and enantioselective synthesis, which is crucial in the field of medicinal chemistry (Meilert, Pettit, & Vogel, 2004).
Ultrasound-Mediated Synthesis
- Wang et al. (2011) developed an environment-friendly ultrasound-mediated synthesis method using derivatives of this compound. This represents a significant advancement in green chemistry, offering a simpler, faster, and higher-yield method (Wang, Zou, Zhao, & Shi, 2011).
Development of Key Pharmaceutical Intermediates
- Hashimoto et al. (2002) reported the efficient synthesis of a key intermediate for the CCR5 antagonist TAK-779, which is significant for drug development and pharmaceutical synthesis (Hashimoto et al., 2002).
Synthesis of Amines and Amides
- Arutyunyan et al. (2017) investigated the synthesis of secondary amines and amides from derivatives of this compound. Their findings contribute to the development of new compounds in organic chemistry (Arutyunyan, Nazaryan, Akopyan, Akopyan, Panosyan, & Gevorgyan, 2017).
Properties
IUPAC Name |
2-methyl-1-(oxan-4-yl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,10)7-8-3-5-11-6-4-8;/h8H,3-7,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSSTFMSRBRACZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOCC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
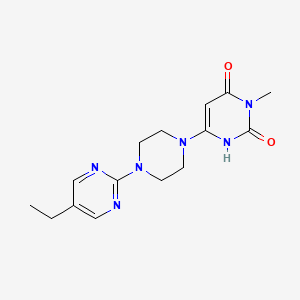
![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372984.png)
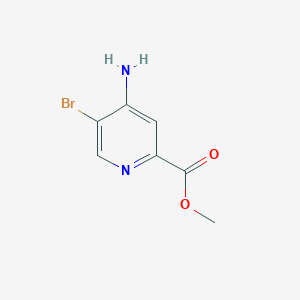
![1-(7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2372987.png)
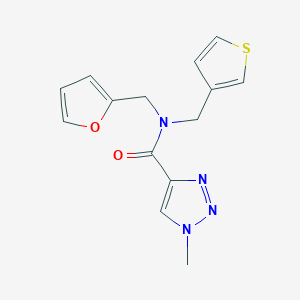
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2372989.png)
![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B2372990.png)

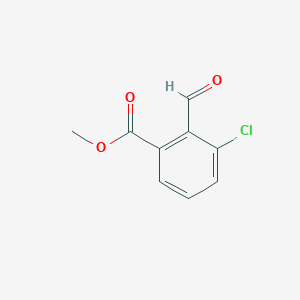

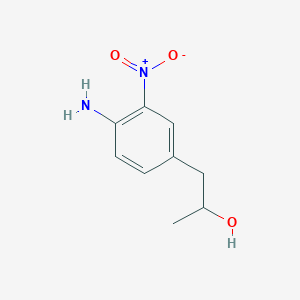
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2372998.png)
![[1-({[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2373000.png)
